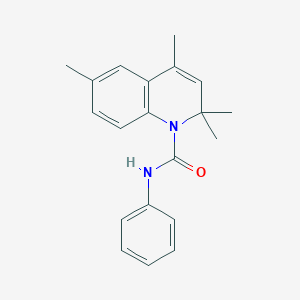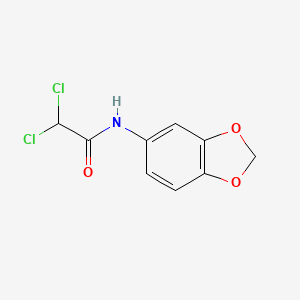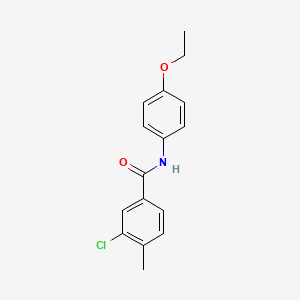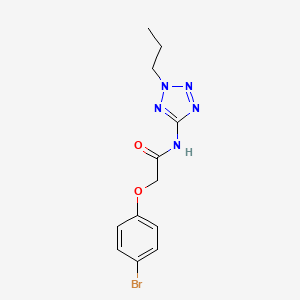![molecular formula C18H20ClNO3 B5819358 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5819358.png)
2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide is an organic compound with the molecular formula C17H18ClNO3 It is characterized by the presence of a chloro group, a dimethoxyphenyl group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxyphenylacetic acid and 4-methylbenzoyl chloride.
Formation of Intermediate: The 3,4-dimethoxyphenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amide Formation: The resulting acid chloride is then reacted with 2-chloroethylamine hydrochloride in the presence of a base such as triethylamine (Et3N) to form the desired amide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature Control: Precise temperature control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, leading to modulation of their activity.
Pathways Involved: Inhibition or activation of biochemical pathways, resulting in desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine: Similar structure with a quinazoline moiety.
2-chloro-N-(3,4-dimethoxyphenyl)quinazolin-4-amine: Contains a quinazoline ring and dimethoxyphenyl group.
2-chloro-N-(2,3-dimethoxyphenyl)quinazolin-4-amine: Features a dimethoxyphenyl group at different positions.
Uniqueness
2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-12-4-6-14(15(19)10-12)18(21)20-9-8-13-5-7-16(22-2)17(11-13)23-3/h4-7,10-11H,8-9H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXREKGWIKGTFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-METHYL-2-PIPERIDINO-7,8-DIHYDROIMIDAZO[1,2-A][1,3,5]TRIAZIN-4(6H)-ONE](/img/structure/B5819278.png)

![1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-1,2,4-triazole](/img/structure/B5819292.png)
![1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-4-methylpiperazine](/img/structure/B5819296.png)



![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]butanamide](/img/structure/B5819331.png)
![N-[2-(4-fluorophenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5819342.png)


![methyl 4-chloro-3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5819364.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5819377.png)

